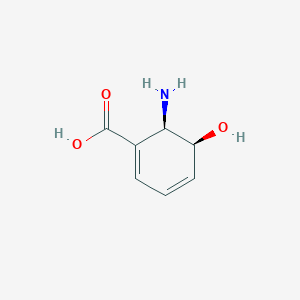

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid

Descripción general

Descripción

El Ácido (2S,3S)-Trans-2,3-Dihidro-3-Hidroxiantranílico es un compuesto quiral con una importancia significativa en la química orgánica y la bioquímica. Es un derivado del ácido antranílico, que presenta un grupo hidroxilo y una estructura dihidro. Este compuesto es conocido por su estereoquímica única, que juega un papel crucial en su comportamiento químico y actividad biológica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Ácido (2S,3S)-Trans-2,3-Dihidro-3-Hidroxiantranílico generalmente implica la reducción de un compuesto precursor. Un método común es la reducción asimétrica de 2-cloro-β-cetoésteres utilizando reductasa de carbonilo de Lactobacillus fermentum. Este proceso implica la preparación de bacterias de ingeniería que contienen reductasa de carbonilo, seguida de la reacción de reducción en presencia de deshidrogenasa de glucosa y un donador de hidrógeno .

Métodos de producción industrial: La producción industrial del Ácido (2S,3S)-Trans-2,3-Dihidro-3-Hidroxiantranílico se puede ampliar utilizando procesos biocatalíticos. El uso de bacterias y enzimas modificadas genéticamente permite una alta concentración de sustrato, una amplia universalidad de sustrato y un alto rendimiento del producto, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ácido (2S,3S)-Trans-2,3-Dihidro-3-Hidroxiantranílico experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: La reducción se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con derivados halogenados en presencia de una base como el hidróxido de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir estructuras quinonoides, mientras que la reducción puede producir derivados completamente saturados.

Aplicaciones Científicas De Investigación

El Ácido (2S,3S)-Trans-2,3-Dihidro-3-Hidroxiantranílico tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.

Biología: Se estudia el compuesto por su papel en las vías metabólicas y las interacciones enzimáticas.

Medicina: La investigación explora su potencial como precursor de productos farmacéuticos con propiedades antiinflamatorias y antioxidantes.

Industria: Se utiliza en la producción de productos químicos finos y como intermedio en la síntesis de tintes y pigmentos

Mecanismo De Acción

El mecanismo de acción del Ácido (2S,3S)-Trans-2,3-Dihidro-3-Hidroxiantranílico implica su interacción con objetivos y vías moleculares específicos. Puede actuar como un inhibidor o activador de enzimas, dependiendo de su configuración estructural. El grupo hidroxilo y los centros quirales juegan un papel crucial en su afinidad de unión y especificidad hacia las proteínas diana .

Compuestos similares:

- Ácido (2S,3S)-2,3-Dibromo-3-fenilpropanoico

- Ácido (2S,3S)-2-azanyl-3-metil-pentanodióico

Comparación: En comparación con estos compuestos similares, el Ácido (2S,3S)-Trans-2,3-Dihidro-3-Hidroxiantranílico es único debido a su estereoquímica específica y la presencia de un grupo hidroxilo. Esta diferencia estructural imparte una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso en varios campos de investigación .

Comparación Con Compuestos Similares

- (2S,3S)-2,3-Dibromo-3-phenylpropanoic acid

- (2S,3S)-2-azanyl-3-methyl-pentanedioic acid

Comparison: Compared to these similar compounds, (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid is unique due to its specific stereochemistry and the presence of a hydroxyl group. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Actividad Biológica

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid, commonly referred to as a derivative of cyclohexa-1,3-diene, has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This compound exhibits a chiral configuration that significantly influences its reactivity and interaction with biological systems.

- IUPAC Name : this compound

- Molecular Formula : C₇H₉NO₃

- Molecular Weight : 155.15 g/mol

- CAS Number : 38127-17-2

Structure

The compound's structure features a cyclohexene ring with hydroxyl and amino functional groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 38127-17-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within metabolic pathways. The presence of the hydroxyl group enhances its binding affinity to target proteins, allowing it to function as both an inhibitor and an activator depending on the context.

Key Biological Activities

- Antioxidant Properties : The compound has been shown to exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

Case Study 1: Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various compounds, including this compound. The results indicated a notable reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in managing chronic inflammatory conditions.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound inhibited the growth of several cancer cell lines in a dose-dependent manner. The study highlighted its ability to induce apoptosis in tumor cells while sparing normal cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid | Hydroxyl and amino groups | Antioxidant and anti-inflammatory |

| (2S,3S)-2-Azanyl-3-methyl-pentanedioic Acid | Carboxyl groups | Limited data on biological activity |

| (2S,3S)-2,3-Dibromo-3-phenylpropanoic Acid | Bromine substituents | Known for anti-cancer properties |

Propiedades

IUPAC Name |

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTXTLKLSHACSS-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@H](C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.